molecular formula C20H23FN2O B14188681 2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro- CAS No. 918145-80-9

2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-

Cat. No.: B14188681
CAS No.: 918145-80-9
M. Wt: 326.4 g/mol
InChI Key: VGPSVBCVZJYKHO-UHFFFAOYSA-N
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Description

1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one is a synthetic organic compound that features a complex structure with a fluorophenyl group, a pyridine ring, and an azepanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the azepanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(6-(4-chlorophenyl)pyridin-3-yl)propyl)azepan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-(6-(4-methylphenyl)pyridin-3-yl)propyl)azepan-2-one: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-(6-(4-fluorophenyl)pyridin-3-yl)propyl)azepan-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to its analogs .

Properties

CAS No.

918145-80-9

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]azepan-2-one

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)19-12-7-16(15-22-19)5-4-14-23-13-3-1-2-6-20(23)24/h7-12,15H,1-6,13-14H2

InChI Key

VGPSVBCVZJYKHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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